molecular formula C12H4Cl2N2O B6301561 2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2197167-50-1

2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No. B6301561
CAS RN: 2197167-50-1
M. Wt: 263.08 g/mol
InChI Key: GSESGZDMIABVRC-UHFFFAOYSA-N
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Description

“2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile” is an organic compound with the molecular formula C12H4Cl2N2O and a molecular weight of 263.08 . It is a solid substance at room temperature . This compound is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-DCl, IEICO-4Cl, IXIC-4Cl, and BTP-4Cl for highly efficient non-fullerene organic solar cells (NFOSCs) .


Synthesis Analysis

The synthesis of “2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile” typically involves a bromination reaction of indene with NBS, followed by a reaction with amino malononitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H4Cl2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 .


Chemical Reactions Analysis

This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.569±0.06 g/cm3 (Predicted) and a boiling point of 481.7±45.0 °C (Predicted) .

Scientific Research Applications

Non-Fullerene Acceptors in Organic Solar Cells

This compound is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-DCl, IEICO-4Cl, IXIC-4Cl, and BTP-4Cl for highly efficient non-fullerene organic solar cells (NFOSCs) . These NFAs are crucial for the performance of NFOSCs.

Near-Infrared Optoelectronics

The compound is incorporated into narrow bandgap non-fullerene acceptors (NBG-NFAs), which are designed and synthesized for the fabrication of efficient near-infrared organic solar cells (OSCs) . These NBG-NFAs can reduce the optical bandgap (Eg opt) to as low as 1.10 eV, one of the smallest values for NFAs reported to date .

Enhancement of Intramolecular Charge Transfer

The chemical structures of the NBG-NFAs contain a D’-D-D’ electron-rich internal core based on a cyclopentadithiophene (or dithienosilole) (D) and alkoxythienyl (D’) core, end-capped with the highly electron-deficient unit 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (A), ultimately providing a A−D’−D−D’−A molecular configuration that enhances the intramolecular charge transfer characteristics of the excited states .

High Optoelectronic Response

The single atom substitution in the compound leads to a high optoelectronic response beyond 1000 nm . This is particularly significant for the development of devices that operate in the near-infrared region.

Organic Field-Effect Transistors (OFETs)

The compound is used in the synthesis of materials for organic field-effect transistors (OFETs) . OFETs are crucial components in flexible electronic devices.

Organic Light Emitting Diodes (OLEDs)

The compound is also used in the synthesis of materials for organic light emitting diodes (OLEDs) . OLEDs are widely used in display technology for their high contrast and color accuracy.

Safety and Hazards

This compound is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Therefore, it is recommended to avoid inhaling dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to wash hands thoroughly after handling .

Future Directions

Given its use in the preparation of non-fullerene acceptors for highly efficient organic solar cells, future research could focus on optimizing its properties and exploring its potential in other applications .

properties

IUPAC Name

2-(5,6-dichloro-3-oxoinden-1-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESGZDMIABVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Dichloro-3-oxo-2,3-dihydro-1h-inden-1-ylidene)malononitrile

CAS RN

2197167-50-1
Record name (5,6-DiChloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 6
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

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